molecular formula C6H11BrO2 B1346253 Methyl 2-bromoisovalerate CAS No. 26330-51-8

Methyl 2-bromoisovalerate

Cat. No.: B1346253
CAS No.: 26330-51-8
M. Wt: 195.05 g/mol
InChI Key: CKDTYRDFEIGXNO-UHFFFAOYSA-N
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Description

Methyl 2-bromoisovalerate is an organic compound with the molecular formula C6H11BrO2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity. The compound is also known as methyl 2-bromo-3-methylbutanoate and has a molecular weight of 195.054 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromoisovalerate can be synthesized through the bromination of methyl isovalerate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoisovalerate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromoisovalerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromoisovalerate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, forming new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromoisovalerate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-chloroisovalerate: Contains a chlorine atom instead of a bromine atom.

    Methyl 2-iodoisovalerate: Contains an iodine atom instead of a bromine atom

Uniqueness

Methyl 2-bromoisovalerate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity allows for selective transformations that are not easily achievable with other halogenated compounds .

Properties

IUPAC Name

methyl 2-bromo-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDTYRDFEIGXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281558
Record name Methyl 2-bromoisovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26330-51-8
Record name 26330-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21975
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Record name Methyl 2-bromoisovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-3-methylbutanoate
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Synthesis routes and methods

Procedure details

2-Bromo-3-methylbutyric acid (3.65 g, 20 mmole) was esterified in refluxing methanol containing 2 mL concentrated sulfuric acid for 22 hours. After cooling to room temperature, volatiles were evaporated and the residue was taken up in 50 mL of water and extracted with Et2O. The ether layer was washed with 5% aq. NaHCO3, water brine, and dried over Na2SO4. The desired material was obtained after filtration and removal of volatiles; homogeneous by TLC in 4/1 hexane/EtOAc.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (S)-Methyl 2-bromoisovalerate in pharmaceutical synthesis?

A1: (S)-Methyl 2-bromoisovalerate serves as a crucial chiral building block in the multi-step synthesis of Aliskiren []. The "S" designation refers to its specific stereochemistry, which is critical for the biological activity of the final drug molecule. This highlights the importance of stereoselective synthesis in pharmaceutical development.

Q2: How does the preparation method described in the research paper impact the production of Aliskiren?

A2: The paper describes a novel method for preparing (S)-Methyl 2-bromoisovalerate with high purity and yield []. This is significant because impurities and low yields at intermediate steps can significantly impact the overall efficiency and cost of drug production. A more efficient synthesis of this key intermediate contributes to a more streamlined and potentially more cost-effective production process for Aliskiren.

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